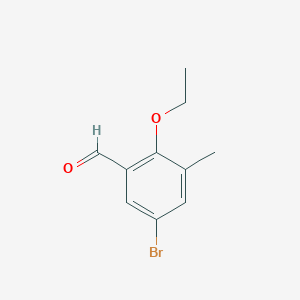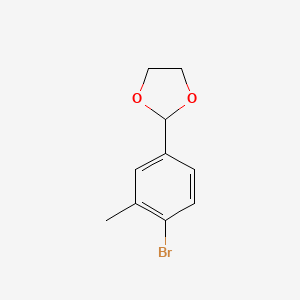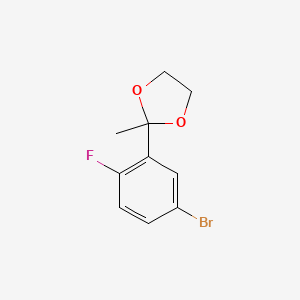
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane
説明
“2-Bromo-4-methylphenyl isothiocyanate” is a laboratory chemical . It’s a brominated derivative of acetamide, an organic compound that is widely used in organic synthesis .
Synthesis Analysis
The synthesis of 2-bromo-4-methylphenol involves the paracresol continuous bromination method . This method involves accurately measuring the reaction materials bromine and paracresol, mixing them evenly, and adding them to a reactor . The mixture is maintained in the reactor for a proper period of time to reach full reaction .
Chemical Reactions Analysis
“2-Bromo-4’-methylpropiophenone” is a precursor for the synthesis of various organic compounds . It possesses a bromine atom at position 2 and a methyl group (CH3) at the 4’-position on the aromatic ring .
科学的研究の応用
Synthesis and Material Properties
The compound 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane has been explored in various studies focusing on synthesis and material properties. Alemayehu Mekonnen and colleagues detailed the synthesis procedures for compounds like 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from related dioxolanes, demonstrating the utility of these compounds in synthetic chemistry (Mekonnen et al., 2009). R. Petroski highlighted the efficient preparation of 2-methyl-1,3-dioxolane-2-ethanol and related bromoethyl compounds, emphasizing their importance as methyl vinyl ketone equivalents, showcasing their potential in various chemical synthesis pathways (Petroski, 2002).
Fluorescence and Photonic Applications
The research conducted by Christoph S. Fischer and colleagues delved into the use of polyfluorene building blocks to create enhanced brightness, emission-tuned nanoparticles. They highlighted the importance of the heterodifunctional nature of polyfluorenes for achieving bright and enduring fluorescence, paving the way for potential applications in advanced photonic and display technologies (Fischer et al., 2013).
Polymer and Material Science
Several studies have explored the role of dioxolane derivatives in polymer and material science. For instance, B. Kumar and Y. S. Negi synthesized various organic compounds like 5-methyl-2-isopropyl-1,3-dioxolan-4-one, characterizing them and evaluating their potential as polymers with high water absorption capacity, which could be utilized as viscosifiers (Kumar & Negi, 2015). V. Delplace and colleagues successfully used 2-methylene-4-phenyl-1,3-dioxolane as a controlling comonomer in polymerization, resulting in well-defined, degradable copolymers, indicating the versatility of dioxolane derivatives in creating tunable and degradable materials (Delplace et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(2-bromo-4-methylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFJAKZXARLDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2OCCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



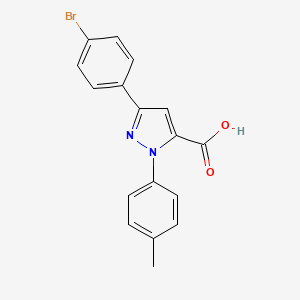

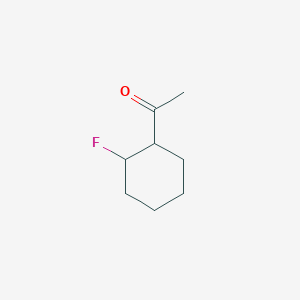
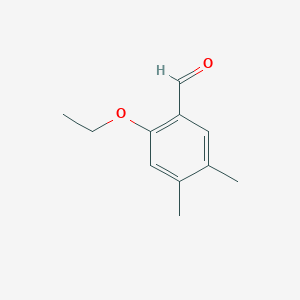
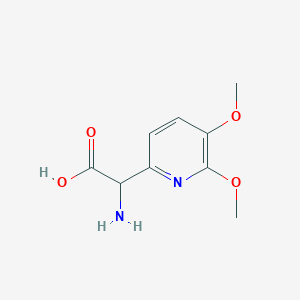
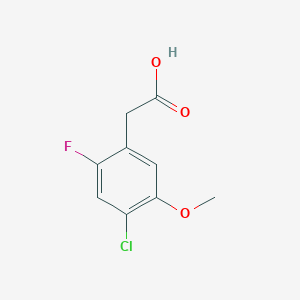
![1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358623.png)
